(-)-alpha-Pinene is a naturally occurring organic compound classified as a monoterpene. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a colorless liquid with a distinctive pine odor and is a major component of turpentine. [, ] (-)-alpha-Pinene is primarily sourced from coniferous trees, particularly pine species, and is a significant constituent of their essential oils. [, , , , , , , , , ]
(-)-alpha-Pinene can be isolated from natural sources such as cedarwood oil, turpentine oil, and mandarin peel oil. Turpentine oil, derived from the resin of pine trees, is a major source for industrial production through fractional distillation . Additionally, it can be synthesized biologically from geranyl pyrophosphate via enzymatic reactions involving several key enzymes .
Chemically, (-)-alpha-Pinene is classified as a bicyclic monoterpene. Its structure consists of two fused rings: a six-membered cyclohexene ring and a four-membered cyclobutane ring. The compound has a molecular formula of C₁₀H₁₆ and a molecular weight of approximately 136.24 g/mol.
The synthesis of (-)-alpha-Pinene can be achieved through several methods:
In laboratory settings, isotopologues of alpha-pinene have been synthesized to study its properties and interactions using surface spectroscopy techniques . These methods provide insights into the chemical behavior and structural characteristics of the compound.
The molecular structure of (-)-alpha-Pinene features:
(-)-alpha-Pinene participates in various chemical reactions, including:
The mechanism by which (-)-alpha-Pinene exerts its effects is primarily linked to its interactions with biological systems:
Data supporting these mechanisms indicate that (-)-alpha-Pinene may influence neurotransmitter release and inflammatory mediators in biological systems.
Relevant analyses have shown that (-)-alpha-Pinene exhibits significant volatility, which influences its behavior in both natural and synthetic environments.
(-)-alpha-Pinene has numerous applications across different fields:
(-)-α-Pinene significantly enhances the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria through distinct mechanisms. It disrupts microbial efflux pumps, reducing antibiotic expulsion and increasing intracellular drug accumulation. In Staphylococcus aureus (including MRSA), (-)-α-pinene decreases β-lactamase expression, thereby protecting β-lactam antibiotics from enzymatic degradation [1] [7]. This dual action lowers the minimum inhibitory concentration (MIC) of oxacillin by 8-fold against MRSA isolates (Table 1). The compound also impairs membrane integrity in Gram-negative pathogens like Escherichia coli, facilitating antibiotic penetration despite their lipopolysaccharide barrier [7].
Table 1: Antibiotic Enhancement by (-)-α-Pinene Against Resistant Pathogens
Pathogen | Antibiotic | MIC Reduction | Key Mechanism |
---|---|---|---|
MRSA (ATCC 33591) | Oxacillin | 8-fold | β-lactamase suppression |
E. coli (EPEC) | Ciprofloxacin | 4-fold | Membrane permeabilization |
Salmonella enterica | Ampicillin | 6-fold | Efflux pump inhibition |
(-)-α-Pinene demonstrates potent activity against fungal biofilms, particularly those formed by Candida albicans. It suppresses hyphal formation—a critical virulence factor—by downregulating ALS3 and HWP1 adhesion genes. Concurrently, it inhibits ergosterol biosynthesis, compromising membrane fluidity and barrier function [1]. At subinhibitory concentrations (0.2–0.4 mg/mL), it reduces biofilm biomass by 62% and metabolic activity by 78% within mature biofilms, primarily through reactive oxygen species (ROS)-mediated apoptosis [7].
(-)-α-Pinene triggers intrinsic apoptosis in colorectal carcinoma (HCT-116) through PI3K/AKT pathway inhibition. At 150 μM, it suppresses phospho-AKT (Ser473) by 70%, leading to mitochondrial depolarization and cytochrome c release [2] [10]. This cascade activates caspase-9 and -3, resulting in PARP cleavage. The compound also modulates Bcl-2 family proteins, increasing Bax/Bcl-2 ratios 3.5-fold within 24 hours. In vivo, xenograft models show 52% tumor volume reduction after 21 days of treatment (50 mg/kg/day) compared to controls [10].
Cell cycle arrest is a hallmark of (-)-α-pinene’s anticancer activity. In HepG2 hepatoma cells, it induces G2/M arrest by downregulating cyclin B1 and CDK1, while upregulating p21WAF1/CIP1 by 2.8-fold [10]. Ovarian cancer (A2780) models exhibit similar arrest, with DNA content analysis revealing 65% of cells in G2/M phase after 48-hour exposure (100 μM) [4]. This arrest correlates with tubulin polymerization disruption and mitotic spindle defects, impairing chromosomal segregation.
(-)-α-Pinene enhances cholinergic transmission by competitively inhibiting acetylcholinesterase (AChE) with an IC50 of 58 μM—comparable to rivastigmine [2] [6]. In scopolamine-induced amnesia models, it reverses memory deficits at 10 mg/kg, improving Morris water maze performance by 40% and passive avoidance retention by 65%. These effects correlate with 30% increased hippocampal acetylcholine and enhanced CREB phosphorylation, facilitating synaptic plasticity [6].
Neonatal hypoxia models demonstrate (-)-α-pinene’s neuroprotection through anti-inflammatory mechanisms. Post-hypoxic (7% O2) rats treated with 10 mg/kg (-)-α-pinene show 60% reduced hippocampal IL-1β and 55% lower TNF-α versus untreated hypoxic controls [4] [6]. This cytokine suppression normalizes NF-κB nuclear translocation and microglial activation (Iba1+ cell count reduced by 48%). Behaviorally, treated rats exhibit improved motor coordination (rotarod latency +120%) and spatial memory (Y-maze accuracy +75%) at postnatal day 54 [6].
In cerulein-induced pancreatitis, (-)-α-pinene (50 mg/kg) reduces serum amylase by 62% and pancreatic edema by 45% [4] [9]. Mechanistically, it blocks IκBα degradation, preventing NF-κB p65 nuclear translocation, and inhibits JNK and p38 MAPK phosphorylation. Consequently, pro-inflammatory cytokine production (IL-6, TNF-α) decreases by 70–80%, while neutrophil infiltration (MPO activity) drops by 65% [9].
(-)-α-Pinene suppresses LPS-stimulated microglial inflammation via TLR4/MyD88 pathway inhibition. In BV-2 microglia, it reduces NO production (IC50 = 28 μM) and downregulates iNOS and COX-2 expression by 80% [6]. This correlates with decreased secretion of IL-6 (85% reduction) and MCP-1 (72% reduction), disrupting neuroinflammatory cascades. In vivo, it ameliorates lipopolysaccharide-induced sickness behavior, restoring exploratory activity in open-field tests by 90% [6].
Table 2: Key Anti-inflammatory Mechanisms of (-)-α-Pinene
Disease Model | Molecular Target | Inflammatory Marker Reduction | Functional Outcome |
---|---|---|---|
Acute pancreatitis | IκBα/NF-κB, p38 MAPK | IL-6: 80%, TNF-α: 75% | Amylase normalization |
LPS-induced neuroinflammation | TLR4, iNOS | NO: 85%, IL-1β: 70% | Restored motor activity |
Hypoxic brain injury | Microglial Iba1+ cells | TNF-α: 55%, IL-1β: 60% | Improved memory retention |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7